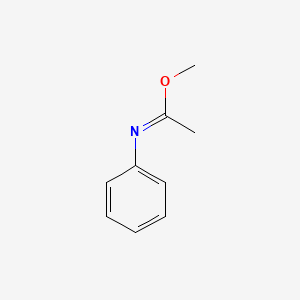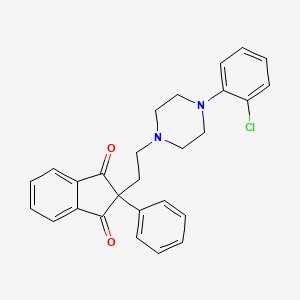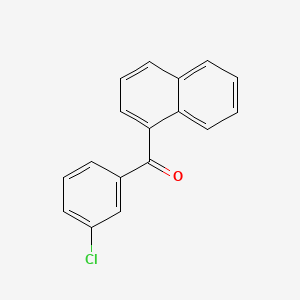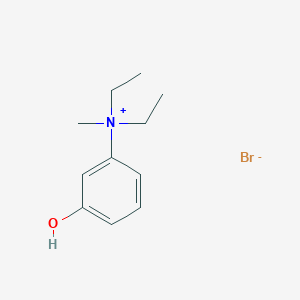
Diethyl(m-hydroxyphenyl)methylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(m-hydroxyphenyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylammonium group attached to a meta-hydroxyphenyl ring, with a bromide ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(m-hydroxyphenyl)methylammonium bromide typically involves the reaction of diethylamine with m-hydroxybenzyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl(m-hydroxyphenyl)methylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or acetone.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Diethyl(m-hydroxyphenyl)methylammonium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of diethyl(m-hydroxyphenyl)methylammonium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity.
Comparison with Similar Compounds
Similar Compounds
- Methylammonium bromide
- Ethylammonium bromide
- Propylammonium bromide
Uniqueness
Diethyl(m-hydroxyphenyl)methylammonium bromide is unique due to the presence of the m-hydroxyphenyl group, which imparts specific chemical properties and biological activities. Compared to other quaternary ammonium compounds, it exhibits enhanced antimicrobial activity and better solubility in organic solvents.
Properties
CAS No. |
27068-06-0 |
|---|---|
Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
diethyl-(3-hydroxyphenyl)-methylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-4-12(3,5-2)10-7-6-8-11(13)9-10;/h6-9H,4-5H2,1-3H3;1H |
InChI Key |
FPSGOTBPWRPBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)C1=CC(=CC=C1)O.[Br-] |
Related CAS |
152-46-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




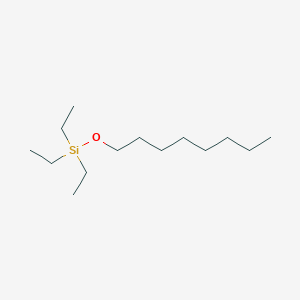
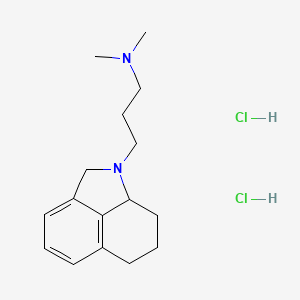
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
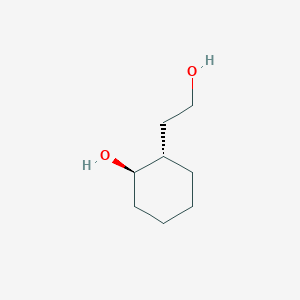
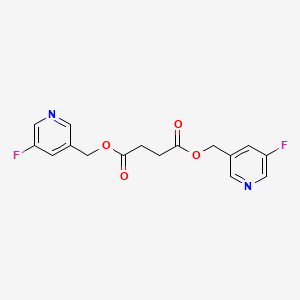
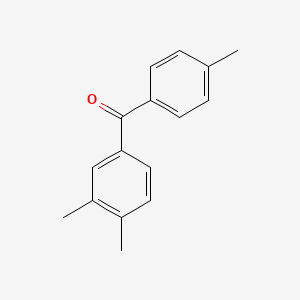
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
